N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide, a complex chemical compound, has been investigated for its potential applications in antitumor therapies. A study by Palmer et al. (1996) elaborated on the synthesis and hypoxic cell cytotoxicity of novel hypoxia-selective cytotoxins, which are crucial for targeting tumor cells in low oxygen environments, a common characteristic of solid tumors.
Chemical Synthesis and Derivatives
The compound's chemical structure has prompted investigations into its synthesis and the generation of derivatives. For instance, Balya et al. (2008) explored reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide, leading to derivatives potentially useful in various chemical applications.
Pharmacological Evaluation
The compound's framework is also used in creating pharmacologically active derivatives. Mistry and Desai (2006) reported the synthesis of compounds with antibacterial and antifungal activities, highlighting the potential of such structures in developing new drugs.
Mechanism of Action
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and anticancer activities . They are known to interact with various bacterial species and cancerous cells .
Mode of Action
Thiazole nucleus, a part of this compound, is reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, it is likely that the compound interacts with specific cellular targets leading to the inhibition of cell proliferation .
Biochemical Pathways
Based on the reported antimicrobial and anticancer activities of similar thiazole derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells and cancerous cells, leading to their death or growth inhibition .
Result of Action
Based on the reported antimicrobial and anticancer activities of similar thiazole derivatives, it can be inferred that the compound may lead to the death or growth inhibition of bacterial cells and cancerous cells .
Properties
IUPAC Name |
N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-29-18-8-5-15(11-19(18)30-2)21(28)26-22-25-17(13-31-22)12-20(27)24-10-9-14-3-6-16(23)7-4-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDSLCPTIAMQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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